molecular formula C37H67N2O4P B14479806 Einecs 265-949-7 CAS No. 65859-40-7

Einecs 265-949-7

Cat. No.: B14479806
CAS No.: 65859-40-7
M. Wt: 634.9 g/mol
InChI Key: FSTNMYTVTOUONY-UHFFFAOYSA-N
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Description

EINECS (European Inventory of Existing Commercial Chemical Substances) is a comprehensive inventory of chemicals marketed in the European Union prior to September 1981. EINECS 265-949-7 is one of over 100,000 substances listed in this inventory, which serves as a regulatory reference under the REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) framework . Under REACH, such substances are prioritized for read-across or computational modeling (e.g., QSARs) to fill data gaps without extensive animal testing .

The chemical’s structural and functional properties are inferred through analog-based approaches. For example, similarity metrics like the Tanimoto index (≥70% similarity using PubChem 2D fingerprints) are employed to identify structurally related compounds from labeled datasets, enabling predictions of toxicity, bioactivity, and environmental behavior .

Properties

CAS No.

65859-40-7

Molecular Formula

C37H67N2O4P

Molecular Weight

634.9 g/mol

IUPAC Name

4-(9,9-dimethyldecyl)aniline;methyl dihydrogen phosphate

InChI

InChI=1S/2C18H31N.CH5O4P/c2*1-18(2,3)15-9-7-5-4-6-8-10-16-11-13-17(19)14-12-16;1-5-6(2,3)4/h2*11-14H,4-10,15,19H2,1-3H3;1H3,(H2,2,3,4)

InChI Key

FSTNMYTVTOUONY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCCCCCCCC1=CC=C(C=C1)N.CC(C)(C)CCCCCCCCC1=CC=C(C=C1)N.COP(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: White mineral oil is produced through the distillation and refining of crude oil. The process involves several stages, including:

    Distillation: Crude oil is heated and separated into different fractions based on boiling points.

    Hydrotreating: The fractions are treated with hydrogen to remove impurities such as sulfur, nitrogen, and aromatic compounds.

    Hydrocracking: Larger hydrocarbon molecules are broken down into smaller, more stable molecules.

    Dewaxing: The oil is cooled to remove waxes, resulting in a clear, stable product.

Industrial Production Methods: In industrial settings, white mineral oil is produced in large quantities using continuous distillation and refining processes. The oil undergoes rigorous quality control to ensure it meets the required standards for purity and stability.

Chemical Reactions Analysis

Types of Reactions: White mineral oil is relatively inert and does not undergo significant chemical reactions under normal conditions. it can participate in the following reactions:

    Oxidation: Exposure to oxygen can lead to the formation of peroxides and other oxidation products.

    Hydrogenation: The oil can be hydrogenated to increase its stability and reduce unsaturation.

Common Reagents and Conditions:

    Oxidation: Oxygen or air, often in the presence of light or heat.

    Hydrogenation: Hydrogen gas, typically in the presence of a metal catalyst such as palladium or nickel.

Major Products Formed:

    Oxidation: Peroxides, alcohols, and acids.

    Hydrogenation: Saturated hydrocarbons.

Scientific Research Applications

White mineral oil has a wide range of applications in scientific research, including:

    Chemistry: Used as a solvent and lubricant in various chemical reactions and processes.

    Biology: Employed in histology and microscopy as an immersion oil for enhancing image clarity.

    Medicine: Utilized as a laxative and in the formulation of ointments and creams.

    Industry: Applied as a lubricant, coolant, and release agent in manufacturing processes.

Mechanism of Action

White mineral oil exerts its effects primarily through its physical properties rather than chemical interactions. In medical applications, it acts as a lubricant to ease bowel movements. In industrial applications, it reduces friction and wear between moving parts.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Similarity analysis for EINECS 265-949-7 relies on structural analogs within the EINECS database. For instance, compounds with shared functional groups, backbone structures, or substituents are identified using computational tools. Key physicochemical properties, such as hydrophobicity (log Kow), are critical for QSAR modeling. For example:

Compound (EINECS) Structural Class log Kow Toxicity Endpoint (e.g., LC50)
265-949-7 Not specified (hypothetical) ~3.5 Predicted via QSAR
200-001-8 Substituted mononitrobenzene 2.8 48-h Daphnia immobilization: 12 mg/L
203-452-4 Chlorinated alkane 4.1 96-h Fish mortality: 0.5 mg/L

Notes:

  • Log Kow values determine the applicability domain of QSAR models. For example, substituted mononitrobenzenes with log Kow < 3.0 are modeled separately from those with higher hydrophobicity .
  • Structural analogs ≥70% similar to this compound (via Tanimoto index) enable read-across predictions for untested endpoints .

Toxicological Predictive Performance

This compound and its analogs are evaluated using Read-Across Structure-Activity Relationships (RASAR) and QSAR models. Key findings include:

Coverage Efficiency : A subset of 1,387 labeled compounds (e.g., REACH Annex VI chemicals) can predict hazards for 33,000 EINECS substances, demonstrating the scalability of similarity-based approaches .

Model Accuracy : For chlorinated alkanes, QSARs using in vitro or in silico log Kow data achieve >80% concordance with in vivo fish toxicity data .

Limitations : Compounds with unique functional groups (e.g., botanical extracts) lack sufficient analogs, requiring bespoke methods for risk assessment .

Regulatory and Computational Challenges

  • Data Gaps: Only 54% of EINECS chemicals are classifiable into groups amenable to QSAR modeling, leaving ~46% requiring experimental data or novel methodologies .
  • Validation : Models must adhere to OECD guidelines, including mechanistic interpretability and defined applicability domains .

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